molecular formula C10H11N3 B049945 N-Allyl-1H-benzo[d]imidazol-2-amine CAS No. 120161-04-8

N-Allyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B049945
CAS No.: 120161-04-8
M. Wt: 173.21 g/mol
InChI Key: RZBMLTMSOBRUBM-UHFFFAOYSA-N
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Description

N-Allyl-1H-benzo[d]imidazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole structure exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, synthesized derivatives of 1H-benzimidazole demonstrated potent antimicrobial activity, suggesting that N-Allyl-1H-benzo[d]imidazol-2-amine may also possess similar properties .

Anticancer Potential

The antiproliferative activity of this compound has been investigated in several studies. Compounds with similar structures have shown efficacy against different cancer cell lines by inhibiting microtubule assembly, which is critical for cell division. This mechanism suggests potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives have also been explored. Studies indicate that modifications to the imidazole structure can enhance its ability to modulate inflammatory pathways, making this compound a candidate for further research in treating inflammatory diseases .

Catalysis

This compound can serve as a catalyst or a precursor in various organic reactions due to its unique chemical reactivity. Its ability to participate in substitution reactions makes it valuable in synthesizing more complex molecules, which is essential in material science and polymer chemistry.

Development of Advanced Materials

The compound's chemical versatility allows it to be utilized in developing advanced materials, such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications.

Case Studies and Research Findings

StudyFocusKey Findings
Jain et al. (2021)Antimicrobial ActivitySynthesized derivatives showed significant activity against S. aureus and E. coli; compounds exhibited >50% inhibition at specific concentrations .
Amini et al. (2020)Antitubercular ActivityEvaluated against Mycobacterium tuberculosis, showing promising inhibition rates compared to standard treatments .
Brahmbhatt et al. (2020)Antibacterial EfficacyIdentified potent antibacterial compounds among synthesized derivatives; some achieved >70% inhibition against tested strains .

Properties

CAS No.

120161-04-8

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

N-prop-2-enyl-1H-benzimidazol-2-amine

InChI

InChI=1S/C10H11N3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2,(H2,11,12,13)

InChI Key

RZBMLTMSOBRUBM-UHFFFAOYSA-N

SMILES

C=CCNC1=NC2=CC=CC=C2N1

Canonical SMILES

C=CCNC1=NC2=CC=CC=C2N1

Synonyms

1H-Benzimidazol-2-amine,N-2-propenyl-(9CI)

Origin of Product

United States

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